molecular formula C11H14ClN3O2 B11704842 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B11704842
M. Wt: 255.70 g/mol
InChI Key: WKNDDZGSBSXERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is an organic compound with the molecular formula C11H14ClN3O2 It is a derivative of aniline, featuring a piperidine ring, a nitro group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline typically involves the nitration of 2-chloro-5-(piperidin-1-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.

    4-Nitro-5-(piperidin-1-yl)aniline:

    2-Chloro-5-(piperidin-1-yl)aniline:

Uniqueness

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

2-chloro-4-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)10(7-9(8)13)14-4-2-1-3-5-14/h6-7H,1-5,13H2

InChI Key

WKNDDZGSBSXERU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.